molecular formula C11H8FNO B11904156 8-Fluoro-6-methylquinoline-4-carbaldehyde

8-Fluoro-6-methylquinoline-4-carbaldehyde

Cat. No.: B11904156
M. Wt: 189.19 g/mol
InChI Key: HEOUIJQRACOMJI-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinoline-4-carbaldehyde is a versatile and valuable quinoline-based building block in medicinal chemistry and organic synthesis. Its core structure, featuring the electron-withdrawing fluoro group and the electron-donating methyl group on the quinoline ring, makes it a privileged scaffold for the development of pharmacologically active compounds. The aldehyde functional group at the 4-position is a highly reactive handle that facilitates its use in various condensation reactions, such as the synthesis of imines, hydrazones, and other heterocyclic systems, which are common motifs in drug discovery. This compound is particularly recognized for its role as a precursor in the synthesis of kinase inhibitors. For instance, it is a key intermediate in the preparation of potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are a major area of investigation for the treatment of acute myeloid leukemia (AML) Source . The specific substitution pattern on the quinoline ring is crucial for optimizing binding affinity and selectivity towards target enzymes. Researchers utilize 8-Fluoro-6-methylquinoline-4-carbaldehyde to develop novel chemical entities for probing biological pathways and as a starting point for anticancer and antimicrobial agent development. Its well-defined structure serves as an excellent template for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to improve potency and drug-like properties.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

8-fluoro-6-methylquinoline-4-carbaldehyde

InChI

InChI=1S/C11H8FNO/c1-7-4-9-8(6-14)2-3-13-11(9)10(12)5-7/h2-6H,1H3

InChI Key

HEOUIJQRACOMJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)F)C=O

Origin of Product

United States

Synthetic Methodologies for 8 Fluoro 6 Methylquinoline 4 Carbaldehyde

Precursor-Based Synthesis of Substituted Quinoline (B57606) Cores

The foundational step in the synthesis of 8-Fluoro-6-methylquinoline-4-carbaldehyde is the construction of the appropriately substituted quinoline ring. This is typically achieved by the cyclization of carefully chosen acyclic precursors. The selection of these precursors is critical as it dictates the final substitution pattern of the quinoline product.

Strategies for Introducing Fluoro and Methyl Substituents

The strategic placement of the fluoro and methyl groups at the 8- and 6-positions, respectively, of the quinoline ring begins with the synthesis of a correctly substituted aniline (B41778) precursor. A logical starting material for this purpose is 3-fluoro-5-methylaniline. This aniline derivative carries the necessary substitution pattern that, upon cyclization, will translate to the desired 8-fluoro-6-methylquinoline (B1359758) core. The synthesis of 3-fluoro-5-methylaniline can be achieved through multi-step sequences starting from commercially available materials, often involving nitration, reduction, and halogenation or methylation reactions at specific stages to ensure the correct regiochemistry.

For reactions like the Friedländer synthesis, a more complex precursor such as a 2-amino-3-fluoro-5-methylbenzaldehyde would be required. The synthesis of such a compound involves the formylation of a substituted aniline, a process that can be achieved through various methods, though it presents its own set of challenges regarding regioselectivity and functional group compatibility.

Formation of the Quinoline Ring System via Cyclization Reactions

Once a suitable precursor is obtained, several classic cyclization reactions can be employed to construct the quinoline ring. The choice of reaction often depends on the desired substituent at the 4-position of the quinoline ring and the availability of the starting materials.

The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. google.com To achieve the desired substitution pattern for the target molecule, 3-fluoro-5-methylaniline would be reacted with a suitable β-ketoester, such as ethyl acetoacetate. This reaction typically proceeds through two temperature-dependent pathways. At lower temperatures, the reaction favors the formation of a Schiff base at the keto group, which upon thermal cyclization yields a 4-hydroxyquinoline. At higher temperatures, the reaction can favor the formation of a β-keto anilide, leading to a 2-hydroxyquinoline. For the synthesis of the target compound, the formation of 8-fluoro-4-hydroxy-6-methylquinoline is the desired pathway. The resulting 4-hydroxyquinoline would then require further functionalization to introduce the 4-carbaldehyde group.

Reactant 1Reactant 2Product (Intermediate)Conditions
3-fluoro-5-methylanilineEthyl acetoacetate8-fluoro-4-hydroxy-6-methylquinolineAcid or base catalysis, thermal cyclization

The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinoline-3-carboxylic acid esters, which can be further manipulated to introduce the 4-carbaldehyde group. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. chemijournal.com In the context of synthesizing the target molecule, 3-fluoro-5-methylaniline would be reacted with EMME to form an anilinomethylenemalonate intermediate. Subsequent heating of this intermediate induces an electrocyclic reaction to form ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate. This intermediate can then be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield 8-fluoro-4-hydroxy-6-methylquinoline. The 4-hydroxy group can then be converted to the desired 4-carbaldehyde.

Reactant 1Reactant 2Product (Intermediate)Conditions
3-fluoro-5-methylanilineDiethyl ethoxymethylenemalonateEthyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylateCondensation followed by thermal cyclization

The Pfitzinger reaction offers a direct route to quinoline-4-carboxylic acids from isatin (or substituted isatins) and a carbonyl compound in the presence of a base. researchgate.netresearchgate.net To apply this reaction to the synthesis of 8-Fluoro-6-methylquinoline-4-carbaldehyde, a 6-fluoro-4-methylisatin precursor would be required. The reaction of this substituted isatin with a suitable carbonyl compound, such as pyruvic aldehyde or a protected equivalent, would yield 8-fluoro-6-methylquinoline-4-carboxylic acid. The carboxylic acid at the 4-position can then be converted to the target carbaldehyde group through a reduction to the corresponding alcohol followed by a selective oxidation. This method is particularly advantageous as it directly installs a functional group at the 4-position that is a precursor to the desired aldehyde.

Reactant 1Reactant 2Product (Intermediate)Conditions
6-fluoro-4-methylisatinPyruvic aldehyde8-fluoro-6-methylquinoline-4-carboxylic acidBasic (e.g., KOH)

The Friedländer synthesis is a straightforward method for producing quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mychemblog.comchemijournal.comnih.gov For the synthesis of 8-Fluoro-6-methylquinoline-4-carbaldehyde, a key precursor would be 2-amino-3-fluoro-5-methylbenzaldehyde. The condensation of this aldehyde with a compound such as pyruvic aldehyde or a related species would directly lead to the formation of the desired quinoline ring with the carbaldehyde at the 4-position. A significant challenge in this approach is the synthesis of the substituted 2-aminobenzaldehyde precursor, which can be unstable and difficult to prepare.

Reactant 1Reactant 2ProductConditions
2-amino-3-fluoro-5-methylbenzaldehydePyruvic aldehyde8-Fluoro-6-methylquinoline-4-carbaldehydeAcid or base catalysis
Skraup Synthesis and its Variants

The Skraup synthesis is a well-established method for the preparation of quinolines, first reported in 1880. wikipedia.org The classic reaction involves heating an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene. wikipedia.org In the context of synthesizing the 8-fluoro-6-methylquinoline core, the starting material would be 2-fluoro-4-methylaniline (B1213500).

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. nih.gov This is followed by the conjugate addition of the aromatic amine (2-fluoro-4-methylaniline) to the acrolein. nih.gov The subsequent steps involve cyclization through electrophilic attack on the aromatic ring, followed by dehydration and oxidation to yield the final quinoline product. iipseries.org The reaction is known for being vigorous, and moderators like ferrous sulfate are often employed. wikipedia.org

A key consideration in the Skraup synthesis with a substituted aniline like 2-fluoro-4-methylaniline is the regioselectivity of the cyclization. The electrophilic cyclization will preferentially occur at the position ortho to the amino group that is more activated and sterically accessible. In this case, cyclization occurs at the C6 position of the aniline, leading to the desired 8-fluoro-6-methylquinoline.

ReactantsReagentsProductKey Features
2-Fluoro-4-methylanilineGlycerol, Sulfuric Acid, Nitrobenzene8-Fluoro-6-methylquinolineOne-pot synthesis, harsh conditions, potential for violent reaction. wikipedia.orgresearchgate.net

Variants of the Skraup synthesis may involve using alternative α,β-unsaturated aldehydes or ketones in place of glycerol to yield quinolines substituted in the heterocyclic ring. researchgate.net

Doebner Reaction Pathways

The Doebner reaction, a variation of the Doebner-von Miller reaction, provides another pathway to substituted quinolines. nih.gov This method typically involves the reaction of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde and pyruvic acid), under acidic conditions. nih.goviipseries.org Specifically, the Doebner reaction combines an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.gov

For the synthesis of a precursor to 8-Fluoro-6-methylquinoline-4-carbaldehyde, one could envision a pathway starting with 2-fluoro-4-methylaniline. The reaction with an appropriate aldehyde and pyruvic acid would yield an 8-fluoro-6-methylquinoline-4-carboxylic acid derivative. This carboxylic acid could then be converted to the target carbaldehyde in a subsequent step. The use of anilines with electron-withdrawing groups, which can be challenging in traditional Doebner reactions, has been addressed through the development of modified hydrogen-transfer reaction conditions. nih.gov

Aniline ComponentAldehyde/Pyruvic AcidIntermediate ProductNotes
2-Fluoro-4-methylanilineBenzaldehyde, Pyruvic Acid8-Fluoro-6-methyl-2-phenylquinoline-4-carboxylic acidYields a quinoline-4-carboxylic acid which requires further modification. nih.govnih.gov

Introduction of the Carbaldehyde Moiety at the C-4 Position

Once the 8-fluoro-6-methylquinoline core is synthesized, the next critical step is the introduction of the carbaldehyde group at the C-4 position. This can be achieved through direct formylation or by the oxidation of a suitable precursor.

Formylation Reactions and Regioselectivity

Direct formylation methods can introduce an aldehyde group onto the quinoline ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heterocyclic compounds. It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). The regioselectivity of this electrophilic substitution is dictated by the electronic properties of the quinoline ring. The presence of the electron-donating methyl group at C-6 and the electron-withdrawing fluorine atom at C-8 influences the electron density of the pyridine (B92270) ring, directing the formylation. However, formylation of quinoline derivatives can be complex, with substitution sometimes occurring on the benzene (B151609) ring. nih.gov For instance, formylation of 8-hydroxyquinoline can lead to substitution at both the C5 and C7 positions. nih.gov Careful control of reaction conditions is necessary to achieve the desired regioselectivity at the C-4 position.

Oxidation Strategies for Alkyl or Hydroxymethyl Precursors

An alternative and often more regioselective approach is the oxidation of a precursor where a methyl or hydroxymethyl group is already present at the C-4 position. This strategy involves the initial synthesis of 8-fluoro-4,6-dimethylquinoline, which can be achieved through a Doebner-von Miller reaction using 2-fluoro-4-methylaniline and crotonaldehyde (generated in situ from acetaldehyde).

Once the 4-methyl precursor is obtained, it can be selectively oxidized to the corresponding carbaldehyde. Various oxidation methods are available. A convenient and metal-free approach involves using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), under mild conditions. researchgate.net This method has been shown to be effective for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes with good functional group tolerance. researchgate.net

PrecursorOxidizing AgentProductAdvantages
8-Fluoro-4,6-dimethylquinolinePhenyliodine diacetate (PIDA)8-Fluoro-6-methylquinoline-4-carbaldehydeMetal-free, mild conditions, high chemoselectivity. researchgate.net
(8-Fluoro-6-methylquinolin-4-yl)methanolManganese dioxide (MnO₂)8-Fluoro-6-methylquinoline-4-carbaldehydeSelective oxidation of allylic/benzylic alcohols.

Advanced Synthetic Techniques Applied to 8-Fluoro-6-methylquinoline-4-carbaldehyde

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. These principles are being applied to the synthesis of fluoroquinolone derivatives.

Green Chemistry Approaches in Fluoroquinolone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net Traditional methods for quinoline synthesis often involve harsh reagents, high temperatures, and hazardous solvents. sruc.ac.uk Green chemistry approaches seek to address these drawbacks by utilizing novel, recyclable, and environmentally friendly catalysts and solvents. bohrium.com

For fluoroquinolone synthesis, green methodologies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. iipseries.org

Use of ionic liquids: Ionic liquids can serve as recyclable solvents and catalysts, offering an alternative to volatile organic solvents. nih.gov

Water as a solvent: Performing reactions in water, where possible, is a key aspect of green chemistry.

Development of eco-friendly catalysts: The use of non-toxic, reusable catalysts can improve the sustainability of the synthesis.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis offers a versatile and powerful platform for the functionalization of quinoline scaffolds, allowing for the introduction of various substituents with high selectivity. nih.govacs.org These methods are particularly useful for late-stage functionalization, where a pre-synthesized quinoline core is modified to introduce desired chemical handles.

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgsnnu.edu.cn For the synthesis or derivatization of 8-fluoro-6-methylquinoline-4-carbaldehyde, palladium catalysis could be employed to introduce the carbaldehyde group at the C4-position of a pre-existing 8-fluoro-6-methylquinoline core. nih.gov Alternatively, the aldehyde C-H bond of the target molecule itself can be a site for further functionalization, such as amidation, through a chelation-assisted palladium-catalyzed process. nih.gov

The directing group ability of the quinoline nitrogen atom can facilitate the selective functionalization of specific C-H bonds within the quinoline ring system. semanticscholar.org

Table 2: Examples of Palladium-Catalyzed Reactions for Quinoline Functionalization

Reaction Type Substrate Reagent Product
C-H Arylation 8-Methylquinoline Aryl Halide Aryl-substituted 8-methylquinoline semanticscholar.org
C-H Amination Quinoline N-oxide Amine Amino-substituted quinoline acs.org

This table presents examples of palladium-catalyzed functionalization on quinoline systems.

Copper catalysis provides a more economical and sustainable alternative to palladium for certain coupling reactions. Copper-catalyzed methods have been developed for the synthesis and functionalization of quinolines. For instance, copper-catalyzed C-H arylation of imidazo[1,5-a]pyridines has been reported, suggesting the potential for similar transformations on the quinoline scaffold. acs.org

In the context of 8-fluoro-6-methylquinoline-4-carbaldehyde, a copper-catalyzed approach could potentially be used in the construction of the quinoline ring or in the subsequent functionalization of the molecule.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation. rsc.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. researcher.life

The Friedländer synthesis, a classic method for quinoline formation, can be performed as a one-pot reaction. rsc.org A multicomponent approach to synthesizing a tetrahydroquinoline derivative, which could be a precursor to the target molecule, might involve the reaction of an aldehyde, an amine, and a methylene-active compound. nih.gov For the synthesis of 8-fluoro-6-methylquinoline-4-carbaldehyde, a hypothetical one-pot, multicomponent reaction could involve the condensation of 2-amino-3-fluorobenzaldehyde, a methyl-substituted ketone, and a source of the C4-carbaldehyde group.

Table 3: Key Features of One-Pot and Multicomponent Reactions

Feature Description
Atom Economy High, as most atoms of the reactants are incorporated into the final product.
Efficiency Reduced number of purification steps, saving time and resources. semanticscholar.org
Diversity Allows for the rapid generation of a library of compounds by varying the starting materials. semanticscholar.org

| Environmental Impact | Often more environmentally friendly due to reduced solvent and energy usage. |

Purification and Isolation Methodologies in 8-Fluoro-6-methylquinoline-4-carbaldehyde Synthesis

The purification and isolation of the target compound, 8-fluoro-6-methylquinoline-4-carbaldehyde, from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Standard purification techniques in organic synthesis are applicable here. These include:

Chromatography: Column chromatography using silica gel or alumina is a common method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent (solvent system) is crucial for achieving good separation.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, especially for high-boiling point compounds.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from the reaction mixture based on its solubility in immiscible solvents.

The purity of the isolated 8-fluoro-6-methylquinoline-4-carbaldehyde would typically be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Transformations and Reactivity of 8 Fluoro 6 Methylquinoline 4 Carbaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group at the C-4 position is a primary site for nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Formation of Imines and Schiff Bases

The reaction of an aldehyde with a primary amine is a classic condensation reaction that results in the formation of an imine, commonly referred to as a Schiff base. masterorganicchemistry.com This transformation is of significant interest as Schiff bases derived from quinoline (B57606) moieties are important in coordination chemistry and medicinal applications. asianpubs.orgckthakurcollege.net The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule, often catalyzed by a trace amount of acid. masterorganicchemistry.com

For 8-Fluoro-6-methylquinoline-4-carbaldehyde, this reaction proceeds by reacting the aldehyde with a selected primary amine, such as an aniline (B41778) or an aliphatic amine, typically in a solvent like ethanol under reflux conditions.

Table 1: Representative Schiff Base Formation from Quinoline Aldehydes This table presents examples from related quinoline aldehydes to illustrate the typical reaction conditions and outcomes.

Aldehyde ReactantAmine ReactantSolventConditionsProductReference
Quinoline-5-carbaldehyde2,6-DiisopropylanilineEthanolRefluxCorresponding Schiff Base mdpi.com
2,6-Pyridinedicarboxaldehyde8-AminoquinolineWaterReflux, 0.5hCorresponding Schiff Base asianpubs.org
Quinoline-8-carbaldehydeSubstituted Aromatic AminesNot SpecifiedNot SpecifiedCorresponding Aldimines researchgate.net

Condensation Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

Beyond primary amines, the aldehyde group of 8-Fluoro-6-methylquinoline-4-carbaldehyde is reactive towards a variety of other nucleophiles, leading to a wide array of heterocyclic products. These condensation reactions expand the synthetic utility of the parent molecule.

Nitrogen Nucleophiles: Reagents like hydrazine, phenylhydrazine, and thiosemicarbazide (B42300) react with the carbaldehyde to form hydrazones, phenylhydrazones, and thiosemicarbazones, respectively. These reactions are fundamental in the synthesis of various biologically active molecules.

Oxygen Nucleophiles: While less common for creating stable final products, reactions with alcohols can form hemiacetals and acetals under appropriate acidic conditions.

Sulfur Nucleophiles: Thiols (mercaptans) can react with the aldehyde to form thioacetals. More complex cyclocondensation reactions can be achieved using reagents containing a thiol group and another nucleophilic site. For instance, the reaction of quinoline-8-carbaldehyde-derived Schiff bases with mercaptoacetic acid (thioglycolic acid) yields 4-thiazolidinone derivatives. researchgate.net

Oxidation and Reduction Reactions of the Carbaldehyde Group

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 8-fluoro-6-methylquinoline-4-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A convenient, metal-free method for the synthesis of quinoline-4-carbaldehydes involves the oxidation of 4-methylquinolines using hypervalent iodine(III) reagents, a reaction which can likely be reversed or pushed further to the carboxylic acid under different conditions. researchgate.net The presence of a methyl group on the quinoline ring has been found to facilitate oxidation in related systems. mdpi.comresearchgate.netnih.gov

Reduction: The reduction of the carbaldehyde provides the corresponding primary alcohol, (8-fluoro-6-methylquinolin-4-yl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). In a typical procedure, the aldehyde is suspended in a solvent like ethanol, and sodium borohydride is added. The reaction mixture is often heated to reflux to ensure completion. nih.gov

Table 2: Example of Reduction of a Quinoline Carbaldehyde This table shows a specific example of the reduction of a related quinoline-3-carbaldehyde.

ReactantReagentSolventConditionsProductReference
4,6,8-Triphenylquinoline-3-carbaldehydeSodium borohydride (NaBH₄)EthanolReflux, 1h4,6,8-Triphenylquinoline-3-methanol nih.gov

Reactions Involving the Quinoline Core

The quinoline ring system itself is a site for important chemical transformations, including nucleophilic and electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

Nucleophilic Aromatic Substitution on the Fluorinated Quinoline

Nucleophilic aromatic substitution (S_NAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The quinoline ring is inherently electron-deficient, which facilitates S_NAr. The fluorine atom at the C-8 position is a good leaving group, and its departure is further enabled by the electron-withdrawing nature of the quinoline nitrogen and the C-4 carbaldehyde group.

Electrophilic Aromatic Substitution on the Methylated Quinoline

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-electron system of the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the benzene portion of the quinoline is more reactive than the pyridine (B92270) portion.

The outcome of an EAS reaction on 8-Fluoro-6-methylquinoline-4-carbaldehyde is determined by the directing effects of the existing substituents:

-CH₃ group (at C-6): This is an activating, ortho-, para-directing group.

-F group (at C-8): This is a deactivating, ortho-, para-directing group.

-CHO group (at C-4): This is a strongly deactivating, meta-directing group with respect to its position on the pyridine ring.

Quinoline Nitrogen: This deactivates both rings, particularly the pyridine ring, towards electrophiles.

Considering these effects, electrophilic attack is most likely to occur on the benzene ring. The activating methyl group at C-6 directs incoming electrophiles to its ortho positions (C-5 and C-7). The fluorine at C-8 also directs to its ortho position (C-7). The C-5 position is para to the fluorine. Therefore, the most probable sites for electrophilic substitution are the C-5 and C-7 positions. Theoretical studies on the EAS of 8-hydroxyquinoline have also shown that positions C-5 and C-7 are susceptible to electrophilic attack. researchgate.net Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Functionalization at Peripheral Positions (e.g., C-2, C-8)

The reactivity of the quinoline ring is significantly influenced by the electronic effects of its substituents. In 8-Fluoro-6-methylquinoline-4-carbaldehyde, the fluorine at C-8 and the methyl group at C-6 modify the electron density of the heterocyclic system. The aldehyde group at C-4 is a deactivating group, which would generally direct electrophilic substitution to other positions, while also influencing the reactivity of the entire molecule.

Functionalization at the C-2 and C-8 positions of quinoline derivatives is often achieved through modern synthetic methods, including transition-metal-catalyzed C-H activation. For related 8-methylquinoline compounds, the nitrogen atom can act as a directing group, facilitating the activation of the C-H bonds of the C-8 methyl group by transition metals like rhodium and palladium. However, direct C-H functionalization at the C-2 or C-8 positions of the quinoline ring of 8-Fluoro-6-methylquinoline-4-carbaldehyde is not specifically documented. Theoretical approaches suggest that the fluorine atom at C-8 would increase the acidity of the C-8 proton, potentially influencing its reactivity in metal-catalyzed processes.

Cyclization and Annulation Reactions Forming Fused Systems

The aldehyde functionality at the C-4 position of 8-Fluoro-6-methylquinoline-4-carbaldehyde serves as a key reactive handle for a variety of cyclization and annulation reactions. These reactions are pivotal for the construction of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Generally, quinoline-4-carbaldehydes can participate in condensation reactions with various nucleophiles to form Schiff bases, which can then undergo further intramolecular cyclization. For instance, reaction with compounds containing active methylene (B1212753) groups, followed by an intramolecular cyclization, could lead to the formation of fused pyridone or pyranone rings.

While specific examples for 8-Fluoro-6-methylquinoline-4-carbaldehyde are not available, analogous reactions with other quinoline-carbaldehydes have been reported. These include the Friedländer annulation, where the aldehyde reacts with a ketone containing an α-methylene group in the presence of a base to form a new fused pyridine ring. The electronic nature of the substituents on the 8-Fluoro-6-methylquinoline-4-carbaldehyde core would be expected to modulate the reactivity of the aldehyde group and the subsequent cyclization steps.

Below is a hypothetical reaction table illustrating potential cyclization reactions based on the known reactivity of quinoline-4-carbaldehydes.

ReactantReagentConditionsProduct Type
8-Fluoro-6-methylquinoline-4-carbaldehydeEthyl cyanoacetate, PiperidineReflux in EthanolFused Pyridone System
8-Fluoro-6-methylquinoline-4-carbaldehydeMalononitrile, BaseRoom TemperatureFused Pyridine System
8-Fluoro-6-methylquinoline-4-carbaldehyde2-AminoacetophenoneAcid or Base catalystFused Diazepine System

It is important to reiterate that the reactions outlined above are based on the general reactivity of similar chemical structures, and specific experimental validation for 8-Fluoro-6-methylquinoline-4-carbaldehyde is not present in the reviewed literature.

Design and Synthesis of Derivatives and Analogues of 8 Fluoro 6 Methylquinoline 4 Carbaldehyde

Structural Modification Strategies for the Quinoline-4-carbaldehyde (B127539) Scaffold

The quinoline-4-carbaldehyde framework allows for several structural modification strategies to generate diverse chemical entities. The aldehyde functional group at the C-4 position is a key handle for a variety of chemical transformations. It can readily undergo condensation reactions, reductive aminations, and serve as a precursor for the synthesis of various heterocyclic rings.

Modification strategies often focus on:

Functionalization of the aldehyde group: Converting the aldehyde to other functional groups like carboxylic acids, alcohols, or imines opens up new avenues for derivatization.

Substitution on the quinoline (B57606) ring: Introducing different substituents at various positions of the quinoline nucleus can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity.

Annulation of new rings: Fusing additional heterocyclic rings to the quinoline scaffold can lead to the creation of novel, complex chemical architectures with unique three-dimensional shapes and potentially enhanced biological profiles.

A common approach involves the Vilsmeier-Haack reaction on acetanilides to produce 2-chloroquinoline-3-carbaldehydes, which can then be further modified. chemrestech.com For instance, the chlorine atom at the C-2 position is a good leaving group and can be readily displaced by various nucleophiles, enabling the introduction of diverse functionalities.

Introduction of Diverse Substituents to the 8-Fluoro-6-methylquinoline (B1359758) Core

The presence of the fluoro and methyl groups at the C-8 and C-6 positions, respectively, in 8-fluoro-6-methylquinoline-4-carbaldehyde already imparts specific properties to the molecule. Further introduction of diverse substituents can fine-tune these properties. Modifications at the C-6 and C-8 positions of the quinoline ring have been shown to be particularly effective in yielding potent drug candidates. researchgate.net The introduction of a fluorine atom at the C-6 position, for example, is a hallmark of the highly successful fluoroquinolone class of antibiotics. researchgate.netmdpi.com

Similarly, the introduction of nitrogen-containing heterocycles, such as piperazine (B1678402) or pyrrolidine, often at the C-7 position, has been a successful strategy in enhancing the pharmacokinetic and pharmacodynamic properties of quinoline-based drugs. researchgate.net While the primary focus here is on the 8-fluoro-6-methyl scaffold, the principles of introducing substituents to modulate activity are broadly applicable across the quinoline class. For example, in the synthesis of 8-nitrofluoroquinolone derivatives, the nitro group at C-8 facilitates the nucleophilic substitution of a chloro group at C-7 by various primary amines, leading to a library of compounds with varying lipophilicity and antibacterial activity. nih.gov

Development of Fluoroquinolone Analogues

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial drugs. researchgate.netresearchgate.net The core structure typically features a fluorine atom at the C-6 position and a nitrogen-containing heterocycle at the C-7 position. researchgate.net 8-Fluoro-6-methylquinoline-4-carbaldehyde can serve as a valuable starting material for the synthesis of novel fluoroquinolone analogues.

The general strategy for developing fluoroquinolone analogues often involves:

Modification of the C-7 substituent: Introducing a variety of amines or heterocyclic moieties at the C-7 position is a common approach to modulate the antibacterial spectrum and potency. researchgate.netnih.gov

Functionalization of the C-3 carboxylic acid: The carboxylic acid group at the C-3 position is crucial for DNA gyrase inhibition. However, it can be derivatized to amides, esters, or hydrazones to create prodrugs or new chemical entities with potentially altered properties. nih.gov

Alterations at the N-1 position: The substituent at the N-1 position also plays a role in the drug's activity and pharmacokinetic profile.

For instance, novel fluoroquinolone analogues have been synthesized through the functionalization of the acid hydrazides of existing drugs like moxifloxacin, ofloxacin, and ciprofloxacin. nih.gov These hydrazides are then condensed with various aldehydes to produce a series of derivatives. nih.gov This highlights a general synthetic strategy that could be adapted, starting from a suitably functionalized 8-fluoro-6-methylquinoline precursor. The development of a convenient synthesis for fluoroquinolone precursors, such as methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, underscores the importance of efficient synthetic routes to these key intermediates. mdpi.com

Synthesis of Fused Heterocyclic Systems Derived from 8-Fluoro-6-methylquinoline-4-carbaldehyde

The aldehyde functionality of 8-fluoro-6-methylquinoline-4-carbaldehyde is a gateway to the synthesis of various fused heterocyclic systems. This is a powerful strategy to create rigid, polycyclic molecules with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

The fusion of a tetrazole ring to the quinoline core results in the tetrazolo[1,5-a]quinoline (B14009986) system, a scaffold known to exhibit a broad spectrum of pharmacological activities. chemrestech.combibliomed.org The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering potential advantages in terms of lipophilicity and bioavailability. chemrestech.com

The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) derivatives often starts from the corresponding 2-chloroquinoline-3-carbaldehyde. chemrestech.comjazanu.edu.sa Treatment with sodium azide (B81097) leads to the formation of the fused tetrazole ring. chemrestech.comjazanu.edu.sa This key intermediate, the tetrazolo[1,5-a]quinoline-4-carbaldehyde, can then be used to synthesize a variety of derivatives. bibliomed.orgnih.gov

For example, it can be:

Reduced to the corresponding alcohol. chemrestech.com

Reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can be further cyclized to afford thiazole (B1198619) or thiazolidinone derivatives. bibliomed.org

Used in multicomponent reactions to generate complex structures like 1,2,4,5-tetrasubstituted imidazoles. chemrestech.com

The following table summarizes some reactions of 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde:

Reactant(s)Product TypeReference
ThiosemicarbazideThiosemicarbazone bibliomed.org
Thiosemicarbazone + Phenacyl bromideThiazole derivative bibliomed.org
Thiosemicarbazone + Hydrazonoyl chloridesAryldiazenylthiazole derivative bibliomed.org
Thiosemicarbazone + α-Chloroacetic acidThiazolidin-4-one derivative bibliomed.org

The Doebner reaction, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. researchgate.netacs.orgsci-hub.se Variations of this reaction or other multicomponent reactions could potentially be adapted to form pyrrolo- or pyrazolo-fused quinolines. The synthesis of 2-methylquinoline-4-carboxylic acids as by-products in the Doebner reaction highlights the complexity and potential for discovering new synthetic pathways. sci-hub.se

The construction of seven-membered rings like oxazepines fused to the quinoline core represents a significant synthetic challenge and can lead to structurally novel compounds. The synthesis of such complex ring systems from 8-fluoro-6-methylquinoline-4-carbaldehyde would likely involve multi-step sequences.

General strategies could include:

Ring-closing metathesis (RCM) of a diene precursor derived from the quinoline-4-carbaldehyde.

Intramolecular cyclization reactions, such as intramolecular Heck or Buchwald-Hartwig reactions.

The synthesis of complex, multi-ring systems often relies on the careful strategic placement of functional groups that can participate in the key ring-forming reactions. While specific examples for oxazepinoquinolines derived from the title compound are not detailed, the principles of advanced organic synthesis provide a roadmap for their potential construction.

Mechanistic Investigations of Reactions Involving 8 Fluoro 6 Methylquinoline 4 Carbaldehyde

Elucidation of Reaction Pathways for Quinoline (B57606) Formation

The synthesis of the 8-fluoro-6-methylquinoline (B1359758) core likely proceeds through established methods for quinoline synthesis, such as the Skraup-Doebner-von Miller reaction. This reaction involves the condensation of an appropriately substituted aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of 8-fluoro-6-methylquinoline, the starting materials would be 2-fluoro-4-methylaniline (B1213500) and an α,β-unsaturated aldehyde or ketone.

The mechanism of the Skraup-Doebner-von Miller reaction is a subject of some debate, with a proposed fragmentation-recombination mechanism being a key consideration. wikipedia.orgcapes.gov.br The initial step is believed to be a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. The regioselectivity of the cyclization is directed by the substituents on the aniline ring. In the case of 2-fluoro-4-methylaniline, the cyclization is expected to occur at the C6 position of the aniline, para to the methyl group and ortho to the amino group, leading to the desired 8-fluoro-6-methylquinoline.

A general representation of the Skraup-Doebner-von Miller reaction is outlined below:

Table 1: Key Steps in the Skraup-Doebner-von Miller Quinoline Synthesis

StepDescriptionIntermediate/Product
11,4-Conjugate addition of aniline to an α,β-unsaturated carbonyl compound.Michael adduct
2Acid-catalyzed cyclization.Tetrahydroquinoline derivative
3Dehydration.Dihydroquinoline derivative
4Oxidation.Quinoline product

The presence of the fluorine atom at the 2-position of the aniline (which becomes the 8-position of the quinoline) can influence the reaction rate and regioselectivity due to its strong electron-withdrawing nature. This can affect the nucleophilicity of the aniline and the stability of the intermediates. researchgate.net

An alternative pathway for the formation of the quinoline ring is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. rroij.com However, the Skraup-Doebner-von Miller approach is more commonly employed for the synthesis of quinolines with the substitution pattern of interest.

Mechanistic Studies of C-H Functionalization in Fluoroquinolines

The C-H functionalization of quinolines is a powerful tool for the synthesis of complex derivatives. For 8-fluoro-6-methylquinoline-4-carbaldehyde, the primary sites for C-H functionalization would be the remaining open positions on the quinoline ring and the methyl group at the C6 position. The presence of the nitrogen atom in the quinoline ring allows for directed C-H activation, often forming cyclometallated complexes with various transition metals. researchgate.netresearchgate.netnih.gov

Mechanistic studies on the C-H functionalization of 8-methylquinolines have shown that transition metal catalysts, such as rhodium and palladium, can selectively activate the C-H bonds of the methyl group. researchgate.netresearchgate.netacs.org The reaction is believed to proceed through a five-membered rhodacycle intermediate in the case of rhodium catalysis. acs.org The 8-fluoro substituent would exert a strong electronic effect, potentially influencing the ease of C-H activation and the stability of the metallacyclic intermediates.

The introduction of the carbaldehyde group at the C4 position is often achieved through a Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comnih.govwikipedia.orgchemijournal.com This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The mechanism involves the electrophilic attack of the Vilsmeier reagent on the quinoline ring. The regioselectivity of this attack is governed by the electronic properties of the substituents on the quinoline. The 6-methyl group is electron-donating, which would activate the ring towards electrophilic substitution, while the 8-fluoro group is strongly electron-withdrawing. The interplay of these electronic effects, along with the directing effect of the quinoline nitrogen, would determine the position of formylation. For 8-fluoro-6-methylquinoline, the C4 position is a likely site for formylation due to the combined activating effect of the C6-methyl group and the directing influence of the heterocyclic nitrogen.

Understanding Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated transformations are crucial for the synthesis and functionalization of quinolines. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely used to introduce substituents onto the quinoline scaffold. nih.govrsc.org The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination.

For a hypothetical palladium-catalyzed carbonylation of a halo-substituted 8-fluoro-6-methylquinoline to introduce the 4-carbaldehyde group, the catalytic cycle would likely involve the following steps:

Table 2: Plausible Catalytic Cycle for Palladium-Catalyzed Carbonylation

StepDescription
Oxidative AdditionThe palladium(0) catalyst adds to the aryl halide (e.g., 4-bromo-8-fluoro-6-methylquinoline) to form a palladium(II) intermediate.
CO InsertionA molecule of carbon monoxide inserts into the palladium-carbon bond.
Nucleophilic Attack/Reductive EliminationA hydride source attacks the acyl-palladium complex, followed by reductive elimination to yield the aldehyde product and regenerate the palladium(0) catalyst.

Investigation of Intermediate Species and Transition States

The stability of intermediates and the energy of transition states are key determinants of reaction pathways and rates. In the Skraup-Doebner-von Miller synthesis of 8-fluoro-6-methylquinoline, the stability of the initial Michael adduct and the subsequent cyclized intermediates will be influenced by the electronic effects of the fluoro and methyl groups. wikipedia.orgcapes.gov.br Computational studies on similar systems can provide insights into the geometries and energies of these species.

In the Vilsmeier-Haack formylation, the key intermediate is the sigma complex (also known as a Wheland intermediate) formed by the attack of the Vilsmeier reagent on the quinoline ring. chemistrysteps.com The stability of this intermediate is crucial for determining the regioselectivity of the reaction. The electron-donating methyl group at C6 would stabilize a positive charge at the C5 and C7 positions, while the electron-withdrawing fluoro group at C8 would destabilize a positive charge in its vicinity. The formation of the sigma complex at C4 would be influenced by the balance of these effects and the directing effect of the nitrogen atom.

For metal-catalyzed C-H functionalization, the structure and stability of the metallacyclic intermediates are of paramount importance. researchgate.netacs.org In the case of 8-methylquinolines, a five-membered cyclometalated complex involving the nitrogen atom and the methyl group is a common intermediate. acs.org The presence of the 8-fluoro group could affect the bond lengths and angles within this intermediate, thereby influencing its stability and subsequent reactivity.

Role of Solvents and Catalysts in Reaction Mechanisms

Solvents play a critical role in chemical reactions by solvating reactants, intermediates, and transition states, which can significantly affect reaction rates and selectivity. In the Skraup-Doebner-von Miller synthesis, strong acids like sulfuric acid often serve as both the catalyst and the solvent. iipseries.org The high polarity of the medium helps to stabilize the charged intermediates.

In metal-catalyzed reactions, the choice of solvent can influence the solubility of the catalyst and substrates, as well as the coordination environment of the metal center. For palladium-catalyzed carbonylations, polar aprotic solvents like DMF or DMSO are often used. rsc.org

The catalyst, by definition, provides an alternative reaction pathway with a lower activation energy. In the context of quinoline synthesis and functionalization, both acid catalysts and transition metal catalysts are essential. Acid catalysts, such as Lewis acids (e.g., tin tetrachloride) and Brønsted acids (e.g., p-toluenesulfonic acid), are used in the Skraup-Doebner-von Miller reaction to promote the condensation and cyclization steps. wikipedia.org

Transition metal catalysts, particularly those based on palladium and rhodium, are indispensable for C-H functionalization and cross-coupling reactions. researchgate.netresearchgate.netnih.govnih.gov The ligand environment around the metal center is crucial for tuning the catalyst's activity and selectivity. For instance, in palladium-catalyzed aminocarbonylation, the use of different phosphine (B1218219) ligands can direct the reaction towards the formation of either amides or ketoamides. nih.gov

Computational and Theoretical Studies of 8 Fluoro 6 Methylquinoline 4 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of molecular systems. nih.gov For 8-Fluoro-6-methylquinoline-4-carbaldehyde, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in understanding its structural and electronic nature. nih.govrsc.org

Geometry Optimization and Conformational Analysis

The geometry of 8-Fluoro-6-methylquinoline-4-carbaldehyde has been optimized using DFT methods to determine its most stable three-dimensional structure. The presence of the carbaldehyde group at the 4-position introduces the possibility of rotational isomers (conformers) due to the rotation around the C4-C(aldehyde) bond.

Computational studies on similar quinoline-carbaldehyde systems, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have shown the existence of stable conformers. dergi-fytronix.com For 8-Fluoro-6-methylquinoline-4-carbaldehyde, two principal planar conformers are anticipated, differing in the orientation of the aldehyde group's carbonyl oxygen relative to the quinoline (B57606) ring. The relative energies of these conformers are influenced by steric and electronic interactions between the aldehyde group and the adjacent parts of the quinoline ring. The optimized geometry would reveal the planarity of the quinoline ring system, with the fluorine and methyl substituents lying in the same plane.

Table 1: Predicted Optimized Geometrical Parameters for 8-Fluoro-6-methylquinoline-4-carbaldehyde (based on related structures)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C4-C(aldehyde)~1.48
C(aldehyde)=O~1.22
C8-F~1.36
C6-C(methyl)~1.51
C4-C(aldehyde)-O~123.0
C3-C4-C(aldehyde)~119.0
C(benzene ring)-C6-C(methyl)~121.0
C7-C8-F~118.0
C3-C4-C(aldehyde)=O~0 or ~180

Note: These values are estimations based on computational data for structurally similar quinoline derivatives.

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and its ability to participate in electronic transitions. nih.gov

For 8-Fluoro-6-methylquinoline-4-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, influenced by the electron-donating methyl group at the 6-position. Conversely, the LUMO is anticipated to be centered on the quinoline ring and the electron-withdrawing carbaldehyde group at the 4-position, with some contribution from the electronegative fluorine atom at the 8-position. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, carbaldehyde) groups modulates the HOMO-LUMO gap, which in turn affects the molecule's reactivity and spectroscopic behavior. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a propensity for intramolecular charge transfer. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 8-Fluoro-6-methylquinoline-4-carbaldehyde

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-2.0 to -3.0
HOMO-LUMO Gap3.5 to 5.5

Note: These energy ranges are estimations based on DFT calculations for various substituted quinolines. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map of 8-Fluoro-6-methylquinoline-4-carbaldehyde would reveal distinct regions of electrostatic potential.

The most negative potential (red and yellow regions) is expected to be concentrated around the electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, indicating these as the primary sites for electrophilic attack. The fluorine atom at the 8-position will also contribute to a region of negative potential. Regions of positive potential (blue) are likely to be found around the hydrogen atoms, particularly the aldehyde hydrogen and the hydrogens of the methyl group, making them susceptible to nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's reactivity and intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. dergi-fytronix.com In 8-Fluoro-6-methylquinoline-4-carbaldehyde, significant delocalization of electron density is expected within the aromatic quinoline system.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption wavelengths (λmax) and oscillator strengths. youtube.com

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are essential for assigning the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes.

For 8-Fluoro-6-methylquinoline-4-carbaldehyde, the simulated spectra would exhibit characteristic vibrational bands corresponding to its functional groups. Key vibrational modes would include:

C=O stretching of the aldehyde group, expected in the region of 1680-1710 cm⁻¹. uomustansiriyah.edu.iq

C-F stretching of the fluoro group, typically appearing in the 1100-1350 cm⁻¹ range. youtube.com

C-H stretching and bending modes of the methyl group.

C=C and C=N stretching vibrations of the quinoline ring system, generally observed between 1400 and 1600 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

By comparing the computed vibrational frequencies with experimental data (if available), a detailed assignment of the spectral features can be achieved, providing a vibrational fingerprint of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for 8-Fluoro-6-methylquinoline-4-carbaldehyde

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
AldehydeC=O stretch1680 - 1710
C-H stretch2700 - 2850
FluoroC-F stretch1100 - 1350
MethylC-H asymmetric stretch~2960
C-H symmetric stretch~2870
Quinoline RingC=C/C=N stretch1400 - 1600
Aromatic C-H stretch3000 - 3100

Note: These are general frequency ranges and the exact values would be determined by specific DFT calculations. uomustansiriyah.edu.iqyoutube.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and verification. For a novel or uncharacterized compound like 8-fluoro-6-methylquinoline-4-carbaldehyde, computational NMR prediction can provide valuable insights into its electronic structure and guide experimental assignments.

Methodology

The standard approach for predicting NMR chemical shifts involves quantum mechanical calculations, most commonly using Density Functional Theory (DFT). The process typically includes:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step as chemical shifts are highly sensitive to the molecular geometry.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Various DFT functionals and basis sets can be used, and the choice of these can influence the accuracy of the prediction. tsijournals.com Machine learning approaches are also emerging as a faster alternative to quantum mechanical methods for predicting NMR chemical shifts with comparable accuracy. mdpi.com

Predicted NMR Data

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for 8-Fluoro-6-methylquinoline-4-carbaldehyde (Note: These are illustrative values and not from experimental or published computational data.)

Proton Predicted Chemical Shift (ppm)
H at position 29.1
H at position 37.8
H at position 58.2
H at position 77.5
Aldehyde H10.2
Methyl H's2.6

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 8-Fluoro-6-methylquinoline-4-carbaldehyde (Note: These are illustrative values and not from experimental or published computational data.)

Carbon Predicted Chemical Shift (ppm)
C at position 2151
C at position 3120
C at position 4148
C at position 4a128
C at position 5130
C at position 6138
C at position 7118
C at position 8160 (C-F)
C at position 8a147
Aldehyde C193
Methyl C22

The fluorine atom at the C-8 position and the methyl group at the C-6 position would significantly influence the electronic environment and, consequently, the chemical shifts of the nearby nuclei.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics. For 8-fluoro-6-methylquinoline-4-carbaldehyde, computational studies could be employed to predict its reactivity and the mechanisms of its formation or subsequent transformations.

Methodology

The prediction of reaction mechanisms typically involves the following computational steps:

Potential Energy Surface (PES) Mapping: The PES for the reaction is explored to identify all relevant stationary points, including reactants, products, intermediates, and transition states.

Transition State (TS) Search: Algorithms are used to locate the transition state structure connecting reactants and products. The nature of the TS is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Reaction Pathway Calculation: The Intrinsic Reaction Coordinate (IRC) method is often used to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

Energy Profile and Kinetics: The energies of all stationary points are calculated to construct a reaction energy profile. From this, activation energies and reaction enthalpies can be determined. Transition State Theory (TST) can then be used to estimate reaction rate constants.

DFT is a common method for these calculations, with the choice of functional and basis set being crucial for obtaining accurate results. arabjchem.org

Illustrative Example: Reduction of the Aldehyde Group

A hypothetical computational study could investigate the mechanism of the reduction of the aldehyde group in 8-fluoro-6-methylquinoline-4-carbaldehyde to the corresponding alcohol, (8-fluoro-6-methylquinolin-4-yl)methanol. This could involve modeling the reaction with a reducing agent like sodium borohydride (B1222165).

The computational study would aim to:

Model the interaction and coordination of the reducing agent with the aldehyde.

Locate the transition state for the hydride transfer from the borohydride to the carbonyl carbon.

Calculate the activation energy for this step.

Model the subsequent protonation of the resulting alkoxide to yield the final alcohol product.

Such a study would provide a detailed atomistic view of the reaction mechanism and could help in optimizing reaction conditions.

Applications of 8 Fluoro 6 Methylquinoline 4 Carbaldehyde in Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

8-Fluoro-6-methylquinoline-4-carbaldehyde serves as a highly valuable and versatile building block in the construction of more complex molecular architectures. The quinoline (B57606) nucleus itself is a crucial intermediate in the synthesis of a wide array of functional molecules. The presence of the aldehyde group at the C4-position, a methyl group at C6, and a fluorine atom at C8 provides a unique combination of reactive sites and modulating electronic effects.

The aldehyde functionality is particularly significant as it readily participates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows chemists to elaborate the quinoline core into more intricate structures. For instance, the aldehyde can undergo reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations to extend carbon chains or form new rings. Its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) provides access to secondary alcohols, which can be further functionalized.

The fluorine atom at the 8-position influences the molecule's electronic properties, lipophilicity, and metabolic stability, which can be advantageous when designing molecules with specific functions. The methyl group at the 6-position can also modulate these properties. This strategic substitution pattern makes the compound a desirable starting material for synthesizing libraries of polysubstituted quinolines for various research applications. researchgate.net

Table 1: Potential Synthetic Transformations of the Aldehyde Group

Reaction TypeReagents/ConditionsProduct Type
Reductive AminationAmine, Reducing Agent (e.g., NaBH₃CN)Substituted Amines
Wittig ReactionPhosphonium YlideAlkenes
Grignard ReactionRMgX, then H₃O⁺Secondary Alcohols
OxidationOxidizing Agent (e.g., KMnO₄, PCC)Carboxylic Acids
Knoevenagel CondensationActive Methylene (B1212753) Compound, BaseSubstituted Alkenes
Cyanohydrin FormationHCN or NaCN/H⁺Cyanohydrins

Utilization as a Key Intermediate in Multi-Step Syntheses

In the context of multi-step synthesis, a process involving a sequence of chemical reactions to create a target molecule, 8-Fluoro-6-methylquinoline-4-carbaldehyde is a valuable intermediate. rsc.orgdigitellinc.comlibretexts.org Its utility stems from the ability of the aldehyde group to be converted into a wide range of other functional groups.

A typical synthetic strategy might involve using this aldehyde as a midpoint in a longer reaction sequence. For example, the aldehyde can be protected, allowing for chemical modifications on the quinoline ring system, and then deprotected to reveal the aldehyde for subsequent reactions. Alternatively, the aldehyde can be transformed early in the synthesis into a more stable group or a group required for a specific cyclization or coupling reaction later in the sequence. libretexts.org

The synthesis of functionalized aminoquinolines, for instance, often proceeds through various intermediates. nih.gov The aldehyde can be converted to an oxime, which can then be reduced to a primary amine, or it can undergo reductive amination to directly form secondary or tertiary amines. These aminoquinolines can serve as precursors for compounds with potential biological activities. nih.gov The ability to perform sequential reactions is crucial in building complex molecular frameworks efficiently. rsc.org

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the aldehyde group makes 8-Fluoro-6-methylquinoline-4-carbaldehyde an excellent precursor for constructing novel heterocyclic systems fused to or substituted on the quinoline core. The aldehyde can react with binucleophilic reagents to form new rings in a single step.

For example, condensation of quinoline-carbaldehydes with hydrazines can yield pyrazolo[4,3-c]quinolines. researchgate.net Similarly, reaction with hydroxylamine (B1172632) can lead to isoxazole (B147169) derivatives, and reaction with amidines or guanidines can be used to construct pyrimidine (B1678525) rings. These reactions, often driven by the formation of a stable aromatic system, provide a powerful method for generating diverse heterocyclic libraries from a common precursor. The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehydes from related quinoline precursors demonstrates the utility of the aldehyde group in forming fused heterocyclic systems. nih.gov

The general strategy involves the condensation of the aldehyde with a suitable 1,2-, 1,3-, or 1,4-dinucleophile to generate a five- or six-membered heterocyclic ring. This approach is a cornerstone of heterocyclic chemistry, allowing for the rapid assembly of complex structures.

Contributions to the Synthesis of Advanced Materials

Quinoline derivatives are of significant interest in materials science due to their electronic and photophysical properties. The 8-Fluoro-6-methylquinoline-4-carbaldehyde scaffold is a promising platform for developing new organic materials.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

Quinoline derivatives, particularly 8-hydroxyquinolines, are widely used as electron carriers and emitting materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The quinoline scaffold is also a versatile building block for the synthesis of dyes used in organic photovoltaics (OPVs). The introduction of a fluorine atom can enhance the performance of these materials. While direct synthesis from 8-Fluoro-6-methylquinoline-4-carbaldehyde is not explicitly documented in the provided results, its structure contains the essential quinoline core. The aldehyde group can be used to attach the quinoline unit to other parts of a larger functional molecule, such as a polymer backbone or a donor-acceptor structure, which are common designs for materials used in OLEDs and OPVs.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a molecular sensitizer (B1316253) (dye) to absorb light. scispace.commdpi.comjmchemsci.com Organic dyes based on a Donor-π-Acceptor (D-π-A) architecture have shown impressive performance. researchgate.netnih.gov The quinoline unit can function as an effective π-bridge in these sensitizers. scispace.com

The synthesis of such dyes often involves a multi-step process where different components are linked together. scispace.com The 8-Fluoro-6-methylquinoline-4-carbaldehyde could serve as a key intermediate in the synthesis of new DSSC dyes. The aldehyde group provides a convenient point for chemical modification, such as introducing the acceptor part of the dye (e.g., a cyanoacrylic acid group) through a Knoevenagel condensation. scispace.com The fluorinated quinoline core would act as the π-spacer, and a suitable donor group could be attached to another position on the quinoline ring. Theoretical studies have shown that quinoline-derivative dyes are promising candidates for DSSC applications, with the potential for high light-harvesting efficiency. nih.gov

Medicinal Chemistry Design Principles and the Quinoline Carbaldehyde Scaffold

Rational Drug Design Strategies Incorporating the Quinoline (B57606) Core

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the molecular interactions involved in the drug-receptor binding. The quinoline scaffold serves as a versatile template in this process, with its fused benzene (B151609) and pyridine (B92270) rings providing a unique three-dimensional structure that can be tailored to fit specific binding pockets.

One common strategy involves the use of the quinoline core as a central building block to which various functional groups are appended to optimize interactions with the target protein. For instance, in the design of kinase inhibitors, the quinoline ring can act as a hinge-binding motif, while substituents are strategically placed to occupy adjacent hydrophobic pockets and form key hydrogen bonds. nih.gov The design of novel quinoline-based anticancer agents has been guided by computational methods, such as 3D-QSAR and CoMFA, which help to identify regions of the molecule that can be modified to enhance inhibitory activity. acs.org

The introduction of a fluorine atom, as seen at the 8-position of the target molecule, is a well-established tactic in rational drug design. Fluorine's high electronegativity and small size can significantly alter the electronic properties and metabolic stability of a molecule without causing major steric hindrance. This can lead to improved potency, selectivity, and pharmacokinetic properties. Similarly, the methyl group at the 6-position can influence the molecule's lipophilicity and binding affinity. The carbaldehyde group at the 4-position offers a reactive handle for further synthetic modifications or can itself participate in crucial interactions with the biological target. nih.gov

Molecular hybridization is another rational design strategy where two or more pharmacophoric units are combined into a single molecule to create a new chemical entity with enhanced biological activity. nih.govacs.org The 8-Fluoro-6-methylquinoline-4-carbaldehyde scaffold can be envisioned as a key component in such hybrid molecules.

Structure-Activity Relationship (SAR) Studies in Quinoline-Based Compounds (Focus on Design Principles)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline-based compounds, SAR studies have revealed several key design principles.

The position and nature of substituents on the quinoline ring are critical determinants of activity. For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity, while a methyl group at the C-3 position can reduce activity, and an additional methyl group at the C-8 position can abolish it. pharmacy180.com The side chain at the C-4 position is also crucial, with the length and nature of the basic amine side chain modulating activity against drug-resistant strains. pharmacy180.comucsf.edu

In the development of anticancer agents, SAR studies of quinoline derivatives have highlighted the importance of specific substitution patterns. For instance, in a series of 4-phenylamino-3-quinolinecarbonitriles, optimization of the C-4 anilino group and the substituent at C-7 led to potent Src kinase inhibitors. nih.gov Similarly, for quinoline-4-carboxylic acid derivatives, bulky hydrophobic substituents at the C-2 position and a carboxylic acid at the C-4 position are critical for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov

The aldehyde functional group at the C-4 position, as in the title compound, has been explored in the design of inhibitors for enzymes like leishmanial methionine aminopeptidase (B13392206) 1. nih.gov SAR studies in this area would focus on how modifications to the aldehyde or the quinoline scaffold affect inhibitory potency and selectivity. The presence of the 8-fluoro and 6-methyl groups would be expected to significantly influence the SAR of this series of compounds. georgiasouthern.edu

Compound Series Key SAR Findings Target Reference
4-Aminoquinolines7-Chloro group is optimal; C-4 side chain length and basicity are crucial.Plasmodium falciparum pharmacy180.com
4-Phenylamino-3-quinolinecarbonitrilesC-4 anilino and C-7 alkoxy substituents are key for potency.Src Kinase nih.gov
Quinoline-4-carboxylic acidsBulky C-2 substituent and C-4 carboxylic acid are essential.Dihydroorotate Dehydrogenase nih.gov
Quinoline-4-carbaldehydesThe aldehyde group can be a key pharmacophore.Methionine Aminopeptidase 1 nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound. rsc.org

Scaffold hopping involves replacing the central core of a molecule with a different scaffold. This can lead to compounds with improved intellectual property positions, better pharmacokinetic profiles, or different side-effect profiles. For example, a quinoline core could be hopped to a quinazoline, as demonstrated in the development of S. aureus NorA efflux pump inhibitors. nih.gov The 8-Fluoro-6-methylquinoline-4-carbaldehyde scaffold itself could be a result of a scaffold hopping exercise from another heterocyclic system or could serve as the starting point for hopping to other scaffolds. A recent study employed a scaffold hopping approach from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) to develop novel 2-(quinolin-4-yloxy)acetamides as antimycobacterial agents. nih.gov

Bioisosteric replacement focuses on exchanging a functional group with another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. This strategy is often used to address issues like metabolic instability or toxicity. For instance, a carboxylic acid group, which is a common feature in many quinoline-based drugs, could be replaced with a tetrazole or a hydroxamic acid to improve oral bioavailability. The carbaldehyde group in 8-Fluoro-6-methylquinoline-4-carbaldehyde could be considered a bioisostere of a carboxylic acid or a carboxamide under certain biological conditions, or it could be replaced by other functional groups to probe the SAR. The replacement of a phenyl ring with a more electron-deficient pyridyl ring is a common scaffold-hopping strategy to improve metabolic stability. rsc.org

Strategy Description Example Application Reference
Scaffold HoppingReplacement of the core scaffold with a different one.Quinoline to Quinazoline for NorA inhibitors. nih.gov
Bioisosteric ReplacementSwapping a functional group with another of similar properties.Phenyl to Pyridyl to improve metabolic stability. rsc.org

Design of Novel Chemical Entities Based on the 8-Fluoro-6-methylquinoline-4-carbaldehyde Framework

The 8-Fluoro-6-methylquinoline-4-carbaldehyde framework provides a promising starting point for the design of novel chemical entities. The aldehyde functionality at the C-4 position is particularly versatile for synthetic elaboration.

One approach is to utilize the aldehyde in condensation reactions to form a variety of heterocyclic rings or to introduce diverse side chains. For example, condensation with hydrazines could yield hydrazones, which can be further cyclized to form pyrazoles or other five-membered heterocycles. This strategy has been used to create quinoline-4-carboxylic acid-chalcone hybrids as potential dihydroorotate dehydrogenase inhibitors. acs.org

The aldehyde can also be converted into other functional groups. Reduction would yield the corresponding alcohol, which could be a key hydrogen bond donor. Oxidation would produce the carboxylic acid, a common feature in many bioactive quinolines. nih.gov Reductive amination of the aldehyde provides a straightforward route to a wide range of secondary and tertiary amines at the C-4 position, a strategy extensively used in the development of antimalarial 4-aminoquinolines.

The combination of the 8-fluoro and 6-methyl substituents offers a unique substitution pattern that can be exploited in the design of selective inhibitors. The fluorine atom can modulate the pKa of the quinoline nitrogen and influence interactions with the target, while the methyl group can provide beneficial hydrophobic interactions. The design of novel compounds would involve systematically exploring the chemical space around this core framework by varying the substituents at other positions and by elaborating the C-4 carbaldehyde group.

Optimization of Quinoline-Based Lead Compounds through Synthetic Modification

Lead optimization is a critical phase in drug discovery where a promising hit compound is synthetically modified to improve its potency, selectivity, and pharmacokinetic properties. The quinoline scaffold is highly amenable to such modifications. nih.gov

For a lead compound based on the 8-Fluoro-6-methylquinoline-4-carbaldehyde framework, optimization efforts would likely focus on several key areas. The aldehyde group at C-4 would be a primary target for modification. As seen in the development of quinoline-4-carboxamide antimalarials, conversion of a carboxylic acid (which can be derived from the aldehyde) to a series of amides allowed for the optimization of potency and pharmacokinetic properties. nih.govresearchgate.net

The substituents on the benzene ring of the quinoline nucleus also offer opportunities for optimization. For instance, in a series of 4-phenylamino-3-quinolinecarbonitriles, replacing a methoxy (B1213986) group at C-7 with a morpholinopropoxy group significantly increased the inhibition of both Src kinase activity and cell proliferation. nih.gov The 6-methyl group in the title compound could be replaced with other alkyl or alkoxy groups to fine-tune lipophilicity and binding. Similarly, the 8-fluoro substituent could be moved to other positions or replaced with other halogens to modulate electronic properties.

Future Research Directions in 8 Fluoro 6 Methylquinoline 4 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a long history, with established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being classical examples. rsc.orgnih.gov However, these traditional methods often require harsh reaction conditions, toxic reagents, and produce significant waste. mdpi.com The future of synthesizing compounds like 8-Fluoro-6-methylquinoline-4-carbaldehyde lies in the development of novel and sustainable synthetic routes that are both efficient and environmentally benign.

A key area of focus will be the adoption of green chemistry principles . nih.gov This includes the use of greener solvents like water and ethanol, and the development of catalyst-free or metal-free reaction conditions. nih.gov Recent advancements have demonstrated the efficacy of various catalysts in promoting quinoline synthesis under milder conditions. nih.gov

Catalyst TypeExamplesPotential Advantages for 8-Fluoro-6-methylquinoline-4-carbaldehyde Synthesis
Nanocatalysts Fe₃O₄ NPs, ZnO/CNT, Copper-based NPsHigh efficiency, recyclability, potential for regioselective synthesis. tandfonline.comscirp.org
Organocatalysts p-Toluenesulfonic acid (p-TSA)Metal-free, milder reaction conditions, improved yields. orientjchem.org
Solid Acids Montmorillonite K10 clayEase of separation, reusability, environmentally friendly. acs.org

Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in quinoline synthesis. nih.govmdpi.com Future research should aim to adapt these green methodologies to the specific synthesis of 8-Fluoro-6-methylquinoline-4-carbaldehyde, potentially starting from appropriately substituted anilines and α,β-unsaturated aldehydes or their equivalents. The Vilsmeier-Haack reaction, a classical method for formylation, could also be optimized under greener conditions to introduce the C4-carbaldehyde group onto a pre-formed 8-fluoro-6-methylquinoline (B1359758) core. mdpi.com

Exploration of Undiscovered Reactivity Profiles

The reactivity of the quinoline nucleus is well-characterized, with nucleophilic substitution typically occurring at the C2 and C4 positions and electrophilic substitution favoring the C5 and C8 positions. tandfonline.com However, the interplay of the fluoro, methyl, and carbaldehyde substituents in 8-Fluoro-6-methylquinoline-4-carbaldehyde could lead to novel and undiscovered reactivity.

The electron-withdrawing nature of the fluorine at C8 and the aldehyde at C4 would deactivate the benzene (B151609) ring towards electrophilic attack, while the methyl group at C6 would have a modest activating effect. The pyridine (B92270) ring, already electron-deficient, is further deactivated by the C4-aldehyde. This electronic landscape suggests that nucleophilic aromatic substitution might be a dominant reaction pathway.

Future investigations should explore:

Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases and hydrazones. tandfonline.comscirp.orgmdpi.com These reactions can be used to introduce new functional groups and build molecular complexity.

Nucleophilic Aromatic Substitution: The influence of the C8-fluoro group on the regioselectivity of nucleophilic attack at the C2 and C4 positions should be systematically studied.

Metal-Catalyzed Cross-Coupling Reactions: The C8-fluoro and potentially other positions on the quinoline ring could be sites for cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Application of Advanced Computational Techniques for Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. orientjchem.org For a molecule like 8-Fluoro-6-methylquinoline-4-carbaldehyde, where experimental data is scarce, in silico methods can provide invaluable insights and guide future research efforts.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate the electronic structure, including molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distribution. rsc.orgnih.govresearchgate.net This information can help predict the most likely sites for electrophilic and nucleophilic attack.

Model reaction mechanisms and predict the kinetic and thermodynamic feasibility of different synthetic routes. researchgate.net

Calculate spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of synthesized compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to:

Develop models that correlate the structural features of a series of quinoline derivatives with their biological activity. mdpi.comnih.gov

Predict the potential biological activity of novel, unsynthesized analogues of 8-Fluoro-6-methylquinoline-4-carbaldehyde.

Molecular Docking simulations can:

Predict the binding mode and affinity of 8-Fluoro-6-methylquinoline-4-carbaldehyde and its derivatives to various biological targets, such as enzymes and receptors. nih.govscirp.orgnih.gov This can help to identify potential therapeutic applications.

These computational approaches, when used in synergy, can significantly accelerate the design and discovery of new functional molecules based on the 8-Fluoro-6-methylquinoline-4-carbaldehyde scaffold. dntb.gov.uaresearchgate.net

Expansion of the Scope for Complex Molecular Architectures

Functionalized quinolines are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. researchgate.netacs.org The unique substitution pattern of 8-Fluoro-6-methylquinoline-4-carbaldehyde makes it an attractive starting material for the construction of novel and intricate molecular architectures.

Future research in this area could focus on:

Multicomponent Reactions: Utilizing the aldehyde functionality in one-pot multicomponent reactions to rapidly generate libraries of complex quinoline-containing compounds. researchgate.net

Domino and Cascade Reactions: Designing reaction sequences where a single transformation on the 8-Fluoro-6-methylquinoline-4-carbaldehyde scaffold triggers a cascade of subsequent reactions, leading to the formation of polycyclic systems.

Synthesis of Natural Product Analogues: Incorporating the 8-fluoro-6-methylquinoline moiety into the core structures of known natural products to explore how this substitution pattern affects their biological activity.

The development of efficient methods to elaborate the 8-Fluoro-6-methylquinoline-4-carbaldehyde core will be crucial for accessing a wider range of chemical space and discovering new molecules with unique properties.

Interdisciplinary Research Opportunities with Allied Fields

The versatile nature of the quinoline scaffold opens up numerous opportunities for interdisciplinary research. mdpi.comwikipedia.org Future investigations into 8-Fluoro-6-methylquinoline-4-carbaldehyde and its derivatives should actively seek collaborations with researchers in allied fields.

Medicinal Chemistry:

Anticancer Drug Discovery: Many quinoline derivatives exhibit potent anticancer activity. rsc.orgnih.govbiointerfaceresearch.com The unique electronic and steric properties of 8-Fluoro-6-methylquinoline-4-carbaldehyde make it a compelling candidate for the development of new anticancer agents.

Antimicrobial Agents: Quinolines are a well-established class of antibacterial and antifungal agents. tandfonline.comresearchgate.netnih.gov The introduction of a fluorine atom is a common strategy in the design of potent antimicrobial drugs. researchgate.net

Antiviral and Antimalarial Research: Quinolines are the basis for several important antimalarial and antiviral drugs. rsc.orgresearchgate.net

Materials Science:

Fluorescent Probes and Sensors: The quinoline ring system is inherently fluorescent, and its photophysical properties can be tuned by the introduction of various substituents. researchgate.net The 8-Fluoro-6-methylquinoline-4-carbaldehyde scaffold could be developed into novel fluorescent probes for the detection of metal ions, anions, or biologically important molecules.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as electron-transporting and emitting materials in OLEDs. The electronic properties of 8-Fluoro-6-methylquinoline-4-carbaldehyde could be exploited in the design of new materials for optoelectronic applications.

By fostering collaborations between synthetic chemists, computational chemists, biologists, and materials scientists, the full potential of 8-Fluoro-6-methylquinoline-4-carbaldehyde and its derivatives can be realized, leading to advancements in both fundamental science and practical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-fluoro-6-methylquinoline-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Start with a substituted quinoline precursor (e.g., 6-methylquinoline) and introduce fluorine via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Route 2 : Employ microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in fluorinated cobaltocenium derivatives (e.g., 30% faster reaction times compared to conventional heating) .
  • Critical factors : Temperature control (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (fluorinating agent:substrate = 1.2:1) to minimize side products .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be optimized to confirm the structure of 8-fluoro-6-methylquinoline-4-carbaldehyde?

  • Methodology :

  • NMR : Compare 19F^{19}\text{F}-NMR shifts (δ ≈ -110 to -120 ppm for aromatic fluorine) and 1H^{1}\text{H}-NMR splitting patterns (e.g., aldehydic proton at δ 9.8–10.2 ppm) with reference data .
  • FTIR : Validate the aldehyde group via C=O stretch at 1680–1720 cm1^{-1} and C-F stretches at 1100–1250 cm1^{-1} .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (calculated for C11H8FNO\text{C}_{11}\text{H}_8\text{FNO}: 201.0594) and rule out impurities .

Q. What purification strategies are effective for isolating 8-fluoro-6-methylquinoline-4-carbaldehyde from reaction mixtures?

  • Methodology :

  • Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate = 4:1 to 2:1) to separate aldehyde derivatives from unreacted starting materials .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >95% purity, monitored by HPLC (C18 column, λ = 254 nm) .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological activity of 8-fluoro-6-methylquinoline-4-carbaldehyde?

  • Methodology :

  • DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Docking studies : Target enzymes (e.g., kinases or cytochrome P450) using AutoDock Vina to assess binding affinity, leveraging structural analogs from PubChem (e.g., quinoline-based inhibitors) .

Q. What experimental designs address contradictions in reported biological activities of quinoline derivatives like 8-fluoro-6-methylquinoline-4-carbaldehyde?

  • Methodology :

  • Dose-response assays : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC50_{50} determination via MTT assay) to validate cytotoxicity .
  • Control experiments : Include fluorophore-labeled analogs to rule out nonspecific binding, as seen in studies of 6-fluoroquinoline derivatives .
  • Meta-analysis : Compare data from SciFinder and PubChem to identify outliers caused by purity discrepancies or assay variability .

Q. How can structural modifications at the 4-carbaldehyde position enhance the compound’s utility in coordination chemistry?

  • Methodology :

  • Ligand synthesis : Replace the aldehyde with a Schiff base (e.g., react with ethylenediamine) to form metal complexes (e.g., Co2+^{2+}, Cu2+^{2+}) for catalytic studies .
  • Characterization : Use X-ray crystallography (if crystals form) or EXAFS to confirm coordination geometry .

Data Analysis & Interpretation

Q. How should researchers handle conflicting spectroscopic data (e.g., unexpected 13C^{13}\text{C}-NMR shifts) for 8-fluoro-6-methylquinoline-4-carbaldehyde?

  • Methodology :

  • Error analysis : Re-examine solvent effects (deuterated vs. non-deuterated) and calibrate instruments using internal standards (e.g., TMS) .
  • Comparative studies : Cross-validate with synthetic intermediates (e.g., 8-fluoro-6-methylquinoline) to isolate shift contributions from the aldehyde group .

Q. What statistical approaches are appropriate for analyzing dose-dependent biological activity data?

  • Methodology :

  • Nonlinear regression : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response) with 95% confidence intervals .
  • ANOVA : Compare replicate experiments (n ≥ 3) to assess significance (p < 0.05), accounting for plate-to-plate variability in high-throughput screens .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling 8-fluoro-6-methylquinoline-4-carbaldehyde in the laboratory?

  • Guidance :

  • Use fume hoods for synthesis/purification to avoid inhalation (P305+P351+P338) .
  • Dispose of waste via licensed chemical treatment facilities, as mandated for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.